molecular formula C20H20ClFN2O2 B6007224 N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Cat. No. B6007224
M. Wt: 374.8 g/mol
InChI Key: FWGKOZPALLATGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, also known as CFTRinh-172, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFTRinh-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a crucial role in regulating ion transport across cell membranes.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide selectively inhibits the CFTR channel by binding to a specific site on the channel protein. This binding prevents the opening of the channel, leading to reduced ion transport across cell membranes. The inhibition of CFTR channel activity by N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In cystic fibrosis, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide improves mucus clearance and lung function by increasing CFTR channel activity. In polycystic kidney disease, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide reduces cyst growth and improves kidney function by inhibiting CFTR channel activity. In secretory diarrhea, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide reduces fluid secretion and diarrhea by inhibiting CFTR channel activity.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its selectivity for the CFTR channel, its ability to inhibit CFTR channel activity, and its potential therapeutic applications in various diseases. However, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide also has some limitations for lab experiments, including its synthetic nature, its potential toxicity, and its limited availability.

Future Directions

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several potential future directions for scientific research. These include the development of more selective CFTR inhibitors, the investigation of the therapeutic potential of N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide in other diseases, and the exploration of the mechanisms underlying N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide's effects on ion transport and disease pathology. Additionally, future research could focus on optimizing the synthesis method of N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide to improve its availability and reduce potential toxicity.
In conclusion, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide selectively inhibits the CFTR channel, leading to improved ion transport and reduced disease pathology. While N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several advantages for lab experiments, it also has some limitations. Future research could focus on developing more selective CFTR inhibitors, investigating the therapeutic potential of N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide in other diseases, and optimizing its synthesis method.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a synthetic compound that can be prepared through a multi-step synthesis process. The synthesis involves the reaction of 5-chloro-2-methylbenzoic acid with piperidine and 4-fluorobenzoyl chloride to produce the intermediate compound, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxylic acid. This intermediate compound is then converted into N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide through the reaction with thionyl chloride and piperidine.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. In cystic fibrosis, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to increase the activity of the CFTR channel, leading to improved ion transport and mucus clearance in the lungs. In polycystic kidney disease, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to reduce cyst growth and improve kidney function. In secretory diarrhea, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to inhibit the secretion of chloride ions, leading to reduced fluid secretion and diarrhea.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c1-13-4-7-16(21)11-18(13)23-19(25)15-3-2-10-24(12-15)20(26)14-5-8-17(22)9-6-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGKOZPALLATGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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